molecular formula C13H8BrN3O6 B2720536 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid CAS No. 65462-62-6

2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B2720536
CAS No.: 65462-62-6
M. Wt: 382.126
InChI Key: GEIGNXBPVGTFNW-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a complex benzoic acid derivative designed for research applications . This compound integrates two key structural motifs: a 2-bromophenylamino group and a 3,5-dinitrobenzoic acid backbone. The presence of the 3,5-dinitrobenzoate moiety is particularly significant, as this functional group is well-established in the derivatization and identification of alcohols and amines . Researchers utilize such compounds to convert liquid or low-melting-point substances into highly crystalline derivatives with sharp melting points, facilitating precise characterization through techniques like melting point analysis . The strategic incorporation of the bromine atom on the aniline ring enhances the molecule's utility as a versatile intermediate in organic synthesis. It provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. This compound is presented as a solid and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for personal use. As with all chemicals of this nature, researchers should consult the relevant Safety Data Sheet and employ appropriate personal protective equipment during handling .

Properties

IUPAC Name

2-(2-bromoanilino)-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O6/c14-9-3-1-2-4-10(9)15-12-8(13(18)19)5-7(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIGNXBPVGTFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the bromination of an appropriate precursor, followed by nitration and subsequent amination. One common method involves the bromination of 2-aminobenzoic acid, followed by nitration to introduce the nitro groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its nitro groups , bromine atom , and carboxylic acid functionality:

  • Nitro Groups : Electron-withdrawing effects enhance acidity (pKa ~2.82 for 3,5-dinitrobenzoic acid ) and enable nucleophilic aromatic substitution.

  • Bromine : Susceptible to elimination or substitution under basic conditions.

  • Carboxylic Acid : May undergo esterification, amidation, or decarboxylation under thermal stress.

Key Reactions

  • Reduction of Nitro Groups :

    • Nitro groups can be reduced to amino groups using agents like H₂/Pd or LiAlH₄. For example, 3,5-dinitrobenzoic acid derivatives are reduced to diamines, which may influence coupling reactions .

  • Hydrolysis of Amino Groups :

    • The amino-bromophenyl linkage may hydrolyze under acidic/basic conditions, releasing the bromophenyl amine.

  • Electrophilic Substitution :

    • Bromine’s ortho/para-directing effect may enable further derivatization (e.g., nitration, sulfonation).

Coordination Chemistry

Nitro-containing ligands like 3,5-dinitrobenzoate exhibit diverse coordination modes (e.g., carboxylate and nitro group participation), leading to metal complexes with enhanced properties . While 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid is not explicitly studied, similar ligands show:

  • Bidentate Coordination : Carboxylate and nitro groups binding to metal centers.

  • Supramolecular Architectures : Hydrogen bonding and π-π interactions stabilize crystal structures .

Computational Studies

Density Functional Theory (DFT) analyses for related compounds reveal:

  • NBO (Natural Bond Orbital) Studies : Charge transfer and hyperconjugation stabilize molecules.

  • Frontier Molecular Orbitals (FMO) : Electrophilic/nucleophilic attack sites identified via HOMO-LUMO gap analysis .

Comparative Analysis

FeatureThis compoundRelated Compounds
Substitution Pattern 3,5-dinitro; 2-aminobromophenyl3,5-dinitrobenzoic acid (no amino group)
Functional Groups Carboxylic acid, nitro, bromine, aminoVaries by derivative
Reactivity High (multiple reactive sites)Moderate (fewer sites)

This compound’s unique combination of functional groups positions it as a versatile intermediate for medicinal chemistry and materials science applications. Further experimental validation of its reactivity and biological efficacy is warranted.

References PMC: Biological Activity of Complexes Involving Nitro-Containing Ligands ACS Journal of Medicinal Chemistry: Both Nitro Groups Are Essential for High Antitubercular Activity Wikipedia: 3,5-Dinitrobenzoic Acid ACS Omega: Efficient Synthesis, SC-XRD, and Theoretical Studies of O...

Scientific Research Applications

Chemistry

  • Synthesis of Complex Organic Molecules : 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid serves as a precursor for synthesizing more complex organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
    Reaction TypeDescription
    OxidationCan be oxidized to form quinones or other derivatives.
    ReductionNitro groups can be reduced to amino groups using reducing agents.
    SubstitutionThe bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

  • Antimicrobial Activity : Research has indicated that derivatives of dinitrobenzoic acid exhibit considerable antifungal and antibacterial properties. For instance, studies have shown effective Minimum Inhibitory Concentrations (MIC) against various pathogens.
    CompoundTarget PathogenMIC (µg/mL)
    Ethyl 3,5-dinitrobenzoateCandida albicans125
    Propyl 3,5-dinitrobenzoateCandida krusei100
    Nitro-containing ligandsStaphylococcus aureus39
  • Mechanisms of Action : The antimicrobial effects are attributed to:
    • Disruption of microbial membranes.
    • Inhibition of ergosterol synthesis in fungi.
    • Generation of reactive oxygen species through redox activity.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications due to its unique structure. Its interactions with specific molecular targets may lead to the development of new drugs.

Antifungal Efficacy

A study investigated the antifungal activity of various derivatives of dinitrobenzoic acid. Compounds with shorter alkyl chains exhibited stronger antifungal properties due to better interaction with the fungal cell membrane.

Antibacterial Complexes

Research into metal complexes involving nitrobenzoic acid derivatives showed enhanced antibacterial activity compared to their free ligands. For example, a copper complex demonstrated superior efficacy against Enterococcus faecalis, emphasizing the role of metal coordination in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid with structurally related compounds:

Compound Name Substituents Molecular Weight Melting Point Key Properties/Applications References
This compound 2-Bromophenylamino, 3,5-dinitro ~383.1* Not reported High reactivity, potential energetic material
2-Amino-3,5-dibromobenzoic acid 2-Amino, 3,5-dibromo 294.93 235–236°C Pharmaceutical intermediates
3,5-Dinitrobenzoic acid (DNBA) 3,5-dinitro 212.12 203–205°C Energetic complexes, derivatization
2-Nitro-3,5-diaminobenzoic acid 2-Nitro, 3,5-diamino 197.15 Not reported Synthesis precursor

*Calculated based on substituent contributions.

  • Halogenated Analogs: 2-Amino-3,5-dibromobenzoic acid (MW 294.93) shares bromine substituents but lacks nitro groups, resulting in lower reactivity and higher thermal stability (mp 235–236°C). Its amino group enables use in drug synthesis, contrasting with the nitro-dominated reactivity of the target compound .
  • Nitro-Substituted Derivatives: DNBA (MW 212.12) serves as a foundational structure. The target compound’s additional bromophenylamino group may reduce sensitivity to friction or impact compared to DNBA derivatives due to steric hindrance .
  • Mixed Functional Group Analogs: 2-Nitro-3,5-diaminobenzoic acid (MW 197.15) combines nitro and amino groups, creating a balance between electron withdrawal and donation. This contrast highlights how the bromophenylamino group in the target compound may alter solubility and π-π stacking interactions in crystal lattices .

Biological Activity

2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine and nitro groups, which are known to influence its biological activity. The molecular formula is C13_{13}H8_{8}BrN2_2O4_4, and its structural formula can be represented as follows:

C6H4(Br)NHC(NO2)2COOH\text{C}_6\text{H}_4(\text{Br})-\text{NH}-\text{C}(\text{NO}_2)_2-\text{COOH}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , showing a Minimum Inhibitory Concentration (MIC) of 39 µg/mL for certain derivatives .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus39
Escherichia coli39
Enterococcus faecalis50
Pseudomonas aeruginosa45

These findings suggest that the compound's nitro groups play a crucial role in its antimicrobial mechanism, likely through the formation of reactive intermediates that damage bacterial cell structures .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of human cancer cell lines. For instance, complexes formed with metal ions showed enhanced cytotoxicity compared to the free ligand .

Case Study: Metal Complexes
A study involving metal complexes of 3,5-dinitrobenzoic acid revealed that these compounds exhibited greater antitumor activity than standard chemotherapy agents like cisplatin. The complexes induced apoptosis in cancer cells and arrested the cell cycle at the G0/G1 phase, indicating their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The nitro groups can be enzymatically reduced by nitroreductase enzymes found in bacteria and parasites, leading to the generation of free radicals that are toxic to these cells . This mechanism is particularly relevant in the context of its antimicrobial properties.

Additionally, the interaction with specific molecular targets such as enzymes and receptors may modulate their activity, contributing to both antimicrobial and anticancer effects .

Q & A

Q. Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight382.97 g/mol
Melting Point204–208°C
SolubilityDMSO > Ethanol > Water (insol)
pKa (COOH)~1.5 (estimated)

Q. Table 2: Key Applications in Research

ApplicationMethodologyReference
Enzyme Inhibition AssaysIC₅₀ determination via UV-Vis
Co-crystal EngineeringSolvent evaporation with XRD
Antimalarial ScreeningPlasmodium falciparum IC₅₀

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